Product packaging for 4-(2-Chloro-thiazol-5-yl)-pyridine(Cat. No.:)

4-(2-Chloro-thiazol-5-yl)-pyridine

Cat. No.: B12303051
M. Wt: 196.66 g/mol
InChI Key: NZAAFAOLAVFJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2-Chloro-thiazol-5-yl)-pyridine (CAS 959986-22-2) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine ring linked to a 2-chlorothiazole, a privileged scaffold in the design of biologically active molecules . The chlorine atom at the 2-position of the thiazole ring is a reactive site that facilitates further functionalization via cross-coupling and nucleophilic substitution reactions, making it a versatile precursor for synthesizing diverse compound libraries . This structural motif is extensively utilized in the development of novel therapeutic agents. Research highlights its application in creating pyridine-thiazole hybrid molecules that demonstrate potent antiproliferative activity against a range of human tumor cell lines, including leukemia, colon, breast, and lung carcinomas . Some derivatives have shown promising, selective cytotoxicity towards cancer cells by potentially inducing genetic instability and modulating the activity of proteins like PARP1 . Furthermore, analogous compounds have been identified as potent and selective inhibitors of CDK9, a transcriptional cyclin-dependent kinase, which can down-regulate short-lived antiapoptotic proteins and trigger apoptosis in cancer cells, showcasing its value in oncology research . Beyond oncology, pyridine-thiazole hybrids are also explored for their antimicrobial properties and DNA cleavage activities . Supplied with a documented purity of 95.00%, this product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2S B12303051 4-(2-Chloro-thiazol-5-yl)-pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClN2S

Molecular Weight

196.66 g/mol

IUPAC Name

2-chloro-5-pyridin-4-yl-1,3-thiazole

InChI

InChI=1S/C8H5ClN2S/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H

InChI Key

NZAAFAOLAVFJRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(S2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 2 Chloro Thiazol 5 Yl Pyridine and Analogous Structures

Hantzsch Thiazole (B1198619) Synthesis Approaches for Thiazole Core Construction

The Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring, a critical component of the target molecule. mdpi.combepls.com This method traditionally involves the condensation of an α-haloketone with a thioamide. bepls.com The versatility of this reaction allows for the introduction of various functional groups, making it a widely adopted strategy. bepls.com

Optimization of Cyclocondensation Parameters for Regioselective Synthesis

Achieving regioselectivity in the synthesis of substituted thiazoles is paramount. The cyclocondensation reaction between α-haloketones and thioamides can theoretically yield different isomers. nih.gov Therefore, careful optimization of reaction parameters is crucial to direct the synthesis towards the desired product. Factors such as the choice of solvent, temperature, and the use of catalysts can significantly influence the regiochemical outcome. clockss.orgresearchgate.net For instance, the use of a base like sodium acetate (B1210297) in a suitable solvent system can facilitate the desired cyclization pathway. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can also be employed to predict and explain the observed regioselectivity in these cascade reactions. researchgate.net

Recent advancements have focused on developing more environmentally benign and efficient methods. One such approach involves a one-pot, multi-component procedure using silica-supported tungstosilicic acid as a reusable catalyst under conventional heating or ultrasonic irradiation for the synthesis of Hantzsch thiazole derivatives. mdpi.com Another green approach utilizes lipase (B570770) as a biocatalyst in an aqueous medium, with potassium bromate (B103136) as a brominating agent, to synthesize 2,4-disubstituted thiazoles from aryl ethanones and thioamides. rsc.org This method benefits from mild reaction conditions and high yields. rsc.org

Precursor Selection and Reaction Conditions for Pyridyl and Chloro Moiety Incorporation

The incorporation of the pyridyl and chloro moieties requires careful selection of precursors. For the pyridyl group, a common strategy involves using a pyridine-containing thioamide or a pyridyl-substituted α-haloketone in the Hantzsch synthesis. For example, the reaction of 1-(pyridin-2-yl)thiourea (B83643) with 3-chloropentane-2,4-dione (B157559) can be used to synthesize a pyridyl-thiazole derivative. nih.gov

The introduction of the chloro group at the 2-position of the thiazole ring is typically achieved by using a chlorinated thio-precursor or by post-synthetic modification of the thiazole ring. For instance, using a thioamide that already contains the desired chloro-substituent can directly lead to the formation of the 2-chloro-thiazole ring. Alternatively, a 2-aminothiazole (B372263) derivative can be synthesized first and then converted to the 2-chloro derivative through a Sandmeyer-type reaction.

Condensation and Cyclization Reactions for Heterocyclic Ring Assembly

Beyond the classical Hantzsch synthesis, various condensation and cyclization reactions are employed to assemble the thiazolopyridine scaffold. These methods often involve the strategic reaction of pyridine (B92270) derivatives with thiazole precursors or vice versa.

Leveraging Reactivity of Pyridine Derivatives with Thiazole Precursors

The inherent reactivity of pyridine derivatives can be harnessed to construct the target heterocyclic system. For example, a pyridine derivative containing a suitable leaving group can be reacted with a pre-formed thiazole ring bearing a nucleophilic handle. This approach allows for the late-stage introduction of the pyridine moiety.

One-Step Syntheses of Thiazolopyridines from Chloronitropyridines and Thioamides/Thioureas

One-step synthetic routes offer significant advantages in terms of efficiency and atom economy. The reaction of chloronitropyridines with thioamides or thioureas presents a direct pathway to thiazolopyridine derivatives. For instance, the reaction between pentafluoropyridine (B1199360) and thioamide derivatives in the presence of sodium carbonate has been investigated for the synthesis of related fused heterocyclic systems. researchgate.net

Multicomponent Reaction (MCR) Strategies for Efficient Scaffold Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govrsc.org This approach is highly convergent and often leads to high yields and operational simplicity. nih.gov

Post-Synthetic Functionalization and Derivatization of the Thiazole-Pyridine Scaffold

The 4-(2-chloro-thiazol-5-yl)-pyridine scaffold serves as a versatile platform for further chemical modifications. The presence of distinct reactive sites—the chlorine atom on the thiazole ring and the nitrogen atom on the pyridine ring, along with the aromatic character of both rings—allows for a range of post-synthetic functionalizations. These modifications are crucial for tuning the molecule's physicochemical properties and for developing a diverse library of derivatives.

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the C2 position of the thiazole ring is a key handle for introducing structural diversity through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the thiazole ring facilitates the displacement of the chloride ion by a variety of nucleophiles. This reactivity is a cornerstone in the elaboration of the core structure into more complex molecules. pipzine-chem.com

The lability of a chloro group on a heterocyclic system allows for its replacement with various functional groups. For instance, reactions with amines, alkoxides, and thiolates can be employed to generate new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. While specific examples for this compound are proprietary or less documented in open literature, the reactivity patterns of analogous chloro-substituted heterocycles, such as chloropyrimidines, provide a strong indication of the potential transformations. rsc.org Reactions with nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide typically yield the corresponding substitution products. rsc.org

The following table summarizes potential nucleophilic substitution reactions at the chlorine atom, based on established reactivity principles of similar heterocyclic compounds.

Nucleophile Reagent Example Resulting Functional Group Potential Product Class Reference
AmineDimethylamineAmino2-Amino-thiazole derivatives rsc.org
AlkoxideSodium PhenoxideEther2-Phenoxy-thiazole derivatives rsc.org
ThiolateSodium ThiophenoxideThioether2-Phenylthio-thiazole derivatives rsc.org
CyanideSodium CyanideCyano2-Cyano-thiazole derivatives rsc.org
FluoridePotassium FluorideFluoro2-Fluoro-thiazole derivatives rsc.org

This table presents potential reactions based on the known reactivity of analogous heterocyclic chlorides.

Directed Transformations of the Pyridine and Thiazole Moieties

Beyond substitution at the chlorine atom, both the pyridine and thiazole rings can undergo further transformations, allowing for extensive derivatization. These reactions can be directed at the ring systems themselves or at substituents attached to them.

Transformations of the Pyridine Moiety: The pyridine ring can be functionalized through various reactions. For example, derivatives containing a methyl group, such as 2-chloro-5-(chloromethyl)pyridine, can undergo nucleophilic substitution at the methyl group, providing a route to link the pyridine ring to other molecular fragments. researchgate.net Furthermore, the pyridine nitrogen can be quaternized, or the ring can be hydroxylated, as seen in the formation of N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide from nicotinic acid precursors. nih.gov

Transformations of the Thiazole Moiety: The thiazole ring and its substituents are also amenable to a wide range of chemical modifications. For instance, an acetyl group attached to the thiazole ring can serve as a precursor for Claisen-Schmidt condensations with various aldehydes, leading to the formation of α,β-unsaturated ketones (enones). nih.gov These enone intermediates can then undergo subsequent reactions, such as Michael additions, to introduce further complexity. nih.gov Additionally, amino groups on the thiazole ring can be acylated or used as a starting point for building more complex heterocyclic systems. nih.govresearchgate.net

The table below details some of the documented transformations on analogous pyridine-thiazole structures.

Reaction Type Starting Moiety Reagents Resulting Structure Reference
Claisen-Schmidt Condensation1-(thiazol-5-yl)-ethanoneAromatic Aldehyde, t-BuOK(E)-3-aryl-1-(thiazol-5-yl)-propen-1-one nih.gov
Michael AdditionEnone derivative of thiazoleThiol-containing compoundThioether adduct nih.gov
CyclizationEnone derivative of thiazoleHydrazine HydratePyrazoline-thiazole hybrid nih.gov
Nucleophilic Substitution2-chloro-5-(chloromethyl)pyridineNaHEther linkage at methyl group researchgate.net
Acylation2-amino-benzothiazoleChloroacetyl chloride2-Chloro-N-(benzothiazol-2-yl)acetamide researchgate.net

This table showcases examples of transformations performed on related thiazole and pyridine structures to illustrate the synthetic possibilities.

These post-synthetic modifications are integral to the exploration of the chemical space around the this compound scaffold, enabling the synthesis of a wide array of derivatives for various research applications. dmed.org.ua

Computational Chemistry and Molecular Modeling Investigations in Research on 4 2 Chloro Thiazol 5 Yl Pyridine

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Protein Complexes

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the intricate dance between a ligand, such as 4-(2-Chloro-thiazol-5-yl)-pyridine, and its target protein at an atomic level. These simulations provide insights into the dynamic nature of their interactions, which are often missed by static modeling techniques.

MD simulations are instrumental in assessing the stability of a ligand-protein complex over time. For derivatives of 4-(thiazol-5-yl)-pyrimidine, which are structurally related to this compound, MD simulations have been employed to study their interactions with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.govnih.gov These studies have shown that the stability of the complex is a key determinant of the inhibitory activity of the compound.

Conformational changes in both the ligand and the protein upon binding are also a key area of investigation. For instance, the thiazole (B1198619) and pyridine (B92270) rings of the ligand may adopt specific torsional angles to fit optimally within the binding pocket. Similarly, the protein may undergo induced-fit conformational changes to accommodate the ligand. These dynamic adjustments are crucial for achieving high binding affinity and specificity. nih.gov

Understanding the pathways by which a ligand binds to and unbinds from its target protein is of fundamental importance in drug design. While direct simulation of these events can be computationally expensive, enhanced sampling techniques in MD simulations can be used to explore these pathways. By mapping the energetic landscape of the binding process, researchers can identify key intermediate states and transition states. This knowledge can be invaluable for designing molecules with improved kinetic properties, such as longer residence times at the target protein, which can lead to a more sustained therapeutic effect. While specific studies on the binding and unbinding pathways of this compound are not yet prevalent in the literature, the methodologies are well-established and applicable.

In Silico Pharmacokinetic Profiling: Computational Drug-Likeliness Assessment

Before a compound is synthesized and tested in the laboratory, its potential as a drug candidate can be assessed using computational methods. This in silico pharmacokinetic profiling helps to filter out compounds that are unlikely to have favorable drug-like properties, thereby saving time and resources.

The drug-likeness of a compound is often evaluated using rules such as Lipinski's Rule of Five. nih.govnih.govresearchgate.net These rules are based on the observation that most orally administered drugs have certain physicochemical properties within a specific range. For a series of novel hydrazonothiazole-based pyridine compounds, which share structural similarities with this compound, in silico analysis showed that they all complied with Lipinski's rule, suggesting favorable drug-like characteristics. nih.gov

The key parameters typically considered in a drug-likeness assessment include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). nih.govnih.gov Additionally, the topological polar surface area (TPSA) is another important descriptor that has been shown to correlate with drug absorption. nih.gov

Below is an interactive data table showcasing a representative in silico drug-likeness assessment for this compound, based on the properties of similar compounds found in the literature. nih.govnih.gov

PropertyValueLipinski's Rule of Five Compliance
Molecular Weight ( g/mol )< 500Yes
logP< 5Yes
Hydrogen Bond Donors< 5Yes
Hydrogen Bond Acceptors< 10Yes
Topological Polar Surface Area (Ų)70-90Favorable for cell permeability

It is important to note that these in silico predictions provide a valuable initial assessment, but they must be validated through experimental studies. The favorable computational profile of compounds structurally related to this compound suggests that it is a promising scaffold for further investigation in drug discovery programs. nih.gov

Structure Activity Relationship Sar Principles and Rational Design of 4 2 Chloro Thiazol 5 Yl Pyridine Derivatives

Impact of Substituent Variation on Molecular Interactions and Biological Outcomes

The biological activity of 4-(2-chloro-thiazol-5-yl)-pyridine derivatives can be significantly modulated by the introduction of various substituents on both the thiazole (B1198619) and pyridine (B92270) rings. These modifications influence the molecule's electronic properties, steric bulk, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

The substitution pattern on the thiazole ring is critical for determining the biological activity of these compounds. For instance, in a series of 2-anilino-4-(thiazol-5-yl)pyrimidines, the introduction of amino functions at the C-2 position of the thiazole ring led to a significant increase in inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. acs.org However, replacing the C-2 amino group with bulkier substituents like phenyl or other heterocycles resulted in a marked decrease in activity against all CDKs. acs.org This suggests that the C-2 position is sensitive to steric hindrance and that smaller, hydrogen-bond-donating groups are preferred for optimal interaction with the target enzymes. acs.org

In another study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the nature of the substituent at the C-2 position of the thiazole ring influenced their anticancer activity. mdpi.com The presence of different groups at this position, along with variations on the fused pyrimidine (B1678525) ring, led to a range of potencies against various cancer cell lines. mdpi.com

The C-4 position of the thiazole ring also plays a role in modulating activity. For example, in a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, modifications at the C-4 position of the thiazole, along with substitutions on the amino group, yielded compounds with potent anti-inflammatory and analgesic properties. frontiersin.org

Substituents on the pyridine ring and the nature of the linker connecting it to other parts of the molecule are also crucial for biological activity. The pyridine ring is a common scaffold in many biologically active compounds due to its ability to form hydrogen bonds and participate in various molecular interactions. researchgate.netnih.gov

In the context of CDK inhibitors, substitutions on the aniline (B41778) ring of 2-anilino-4-(thiazol-5-yl)pyrimidines, which can be considered a modification of the extended pyridine-like structure, significantly impacted their potency and selectivity. For instance, a meta-nitro substitution on the aniline ring resulted in a potent pan-CDK inhibitor. acs.org

The linker architecture is equally important. In a series of pyridine-thiazole hybrids, the nature of the propenone linker and the substituents on the phenyl ring attached to it were found to be critical for their cytotoxic activity against various cancer cell lines. nih.gov Specifically, a 2-fluorophenyl group on the propenone linker led to high antiproliferative activity. nih.gov

Bioisosteric Replacements within the Thiazole-Pyridine Scaffold

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.

In another example, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities, demonstrating that the thiophene (B33073) ring can serve as a viable bioisostere for the pyridine ring in certain contexts. frontiersin.org

Altering heteroatoms and ring systems directly impacts the electronic and steric profile of the molecule. For instance, replacing a pyridine ring with a thiophene ring changes the electron distribution and the hydrogen bonding potential of the molecule. Pyridine is a more electron-deficient ring system compared to thiophene, which can affect its ability to participate in π-stacking interactions and hydrogen bonding with the target protein.

A study on quorum sensing inhibitors demonstrated that replacing a pyridine-N-oxide moiety with a 2-difluoromethylpyridine group, a bioisosteric replacement, enhanced the activity of the parent compound. nih.gov This highlights how subtle changes in electronic and steric properties can lead to improved biological outcomes. nih.gov

Hybridization Strategies and the Design of Fused Heterocycles

Hybridization involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced activity or a novel mechanism of action. Fused heterocycles, where two or more rings share a common bond, are a prominent example of this strategy.

The fusion of a thiazole ring with a pyridine ring to form a thiazolo[4,5-b]pyridine (B1357651) scaffold creates a purine (B94841) bioisostere, a class of compounds with a wide range of pharmacological activities. dmed.org.ua The synthesis of these fused systems allows for extensive functionalization at multiple reactive sites, leading to the generation of diverse chemical libraries for biological screening. dmed.org.ua

Similarly, the synthesis of thiazolo[4,5-d]pyridazinones, where a thiazole ring is fused with a pyridazine (B1198779) ring (a diazine), has yielded compounds with analgesic and anti-inflammatory properties. nih.gov

Another approach involves linking the core this compound scaffold to other heterocyclic systems. For example, novel N-pyridylpyrazole thiazole derivatives have been synthesized and investigated as potential insecticides. mdpi.com In these compounds, a pyrazole (B372694) ring is linked to the thiazole moiety, creating a complex hybrid molecule with specific biological activities.

The integration of a pyridine-urea scaffold with other heterocyclic systems, such as quinazolines, has also been explored in the design of novel anticancer agents. mdpi.com This hybridization strategy leverages the known pharmacophoric features of each component to create new chemical entities with improved therapeutic potential. mdpi.com

Integration of this compound with Other Pharmacophores

No studies detailing the integration of the this compound moiety with other known pharmacophores for the purpose of creating hybrid molecules with novel or enhanced biological activities could be identified.

Exploration of Annulated Systems for Novel Activity Profiles

There is no available research on the use of this compound as a precursor for the synthesis of annulated or fused-ring systems to explore new chemical space and activity profiles.

Mechanistic Investigations of Molecular Target Engagement for 4 2 Chloro Thiazol 5 Yl Pyridine and Its Analogs

Molecular Basis of Enzyme Inhibition and Modulation

The 4-(2-Chloro-thiazol-5-yl)-pyridine core and its derivatives have been extensively studied for their ability to inhibit and modulate the activity of several key enzymes involved in cell cycle regulation and other critical cellular processes.

Extensive research has focused on the interaction of 4-(thiazol-5-yl)-pyrimidine analogs, which share a core structural motif with this compound, with various protein kinases.

Cyclin-Dependent Kinase 9 (CDK9): Analogs based on the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold have been identified as potent inhibitors of CDK9. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the C5-position of the pyrimidine (B1678525) ring are crucial for both potency and selectivity against CDK9. nih.gov For instance, compound 12u , a 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine, inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity against CDK2. nih.govacs.org Crystallographic studies have shown that these inhibitors make limited polar contacts with CDK9, suggesting that their binding is largely driven by other interactions. nih.gov The thermal stability of the CDK9/cyclin T complex increases in the presence of these inhibitors, indicating strong binding. nih.gov

CDK4/6: Modifications to the 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore, such as replacing the phenyl group with a pyridine (B92270) ring and introducing ionizable groups, have led to the development of potent and selective CDK4/6 inhibitors. acs.org For example, compound 78 , a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative with a piperazine (B1678402) group, exhibits high potency with Ki values of 1 nM and 34 nM for CDK4 and CDK6, respectively. acs.org

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): Benzothiazole (B30560) derivatives, which are structurally related to the thiazole (B1198619) core of the subject compound, have been shown to inhibit EGFR-TK. nih.gov These compounds act as ATP competitors, and their binding affinity is influenced by hydrophobic interactions and the formation of hydrogen bonds within the ATP-binding pocket of the enzyme. nih.gov For instance, certain benzothiazole derivatives form up to three hydrogen bonds with the EGFR-TK active site. nih.gov

Eg5 ATPase: While direct mechanistic studies on this compound and Eg5 ATPase were not found, the broader class of thiazole-containing compounds has been investigated as inhibitors of various ATPases. The inhibitory mechanism typically involves competition with ATP for the binding site.

Table 1: Kinase Inhibition Data for Selected Analogs

CompoundTarget KinaseInhibition (Ki/IC50)SelectivityReference
12u CDK9IC50 = 7 nM>80-fold vs CDK2 nih.govacs.org
78 CDK4Ki = 1 nMHigh vs CDK1/2/7/9 acs.org
78 CDK6Ki = 34 nMHigh vs CDK1/2/7/9 acs.org
Benzothiazole derivative 1 EGFR-TK70.58% inhibition- nih.gov

Beyond kinases, analogs of this compound have demonstrated modulatory effects on other crucial enzymes.

Tubulin Polymerization: Thiazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division. nih.gov Some imidazo[4,5-b]pyridine derived acrylonitriles, which contain a similar heterocyclic system, have shown potent inhibition of tubulin polymerization. nih.gov Computational studies suggest that these compounds may bind to an extended colchicine (B1669291) site on tubulin, thereby interfering with microtubule assembly. nih.gov

DNA Gyrase B: The thiazole moiety is a key component in compounds designed as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). nih.gov DNA gyrase, essential for bacterial DNA replication, has a GyrB subunit with an ATPase active site that can be targeted by small molecule inhibitors. nih.gov

Receptor Binding and Signaling Pathway Perturbation

The interaction of these compounds is not limited to enzymes; they also bind to specific receptors, leading to the disruption of intracellular signaling cascades.

Phosphodiesterase 10A (PDE10A): Imidazo[4,5-b]pyridine derivatives have been discovered as potent and selective inhibitors of PDE10A, an enzyme that regulates cyclic nucleotide signaling. nih.gov The binding of these inhibitors involves critical hydrogen bonding interactions with residues such as Gln716 and Tyr683 within the PDE10A active site. nih.gov The methoxy (B1213986) group on the imidazo[4,5-b]pyridine core has been found to be crucial for high binding affinity. nih.gov

Inhibition of key molecular targets by this compound analogs directly impacts signaling pathways that drive cell proliferation.

CDK9 Inhibition and Transcription: Inhibition of CDK9 by 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine analogs leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1. acs.org This occurs because CDK9 is essential for the phosphorylation of the C-terminal domain of RNA polymerase II, a key step in transcriptional elongation. By inhibiting CDK9, these compounds effectively block the transcription of genes required for cancer cell survival, thereby inducing apoptosis. nih.govacs.org

EGFR Inhibition and Downstream Signaling: The binding of inhibitors to EGFR-TK blocks the autophosphorylation of the receptor, which in turn prevents the activation of downstream signaling pathways such as the MAPK pathway. nih.gov This disruption of signaling ultimately inhibits uncontrolled cell division and growth. nih.gov

Structure-Mechanism Relationships Derived from Preclinical In Vitro Studies

Preclinical in vitro studies have been instrumental in elucidating the relationship between the chemical structure of these compounds and their mechanism of action.

Importance of the Thiazole Moiety: The thiazole ring is a recurring and essential feature in this class of inhibitors. In CDK inhibitors, the C2-amino group of the thiazole ring forms strong interactions with key residues like Asp145 in CDK2, enhancing hydrophobic interactions with the gatekeeper residue. acs.org

Role of Pyrimidine and Pyridine Scaffolds: The pyrimidine or pyridine core serves as a crucial scaffold for orienting the various substituents in the correct conformation for optimal binding. Modifications to this core, such as the introduction of a cyano group at the C5-position of the pyrimidine, can significantly influence potency and selectivity. acs.org

Influence of Substituents: SAR studies have consistently shown that the nature and position of substituents on the phenyl and thiazole rings are critical determinants of inhibitory activity. For instance, in a series of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives, electron-donating substituents on the phenyl ring increased antibacterial activity. nih.gov In the context of CDK9 inhibitors, bulky substituents on the aniline (B41778) moiety, combined with specific groups at the C5-position of the pyrimidine, are important for potency and selectivity. nih.gov

Table 2: Structure-Activity Relationship Highlights

Structural FeatureImpact on MechanismExample Compound/SeriesReference
C5-substitution on pyrimidineEnhances CDK9 potency and selectivity12u nih.govacs.org
Pyridine ring replacing phenylGenerates potent CDK4/6 inhibitors78 acs.org
Thiazole C2-amino groupStrong interaction with CDK active site2-anilino-4-(thiazol-5-yl)pyrimidines acs.org
Methoxy group on imidazo[4,5-b]pyridineCrucial for PDE10A binding affinityImidazo[4,5-b]pyridine derivatives nih.gov

Future Research Directions and Translational Outlook for 4 2 Chloro Thiazol 5 Yl Pyridine Research

Development of Advanced Chemical Biology Probes Based on the Scaffold

To fully understand the mechanism of action and identify the cellular targets of bioactive compounds derived from the 4-(2-chloro-thiazol-5-yl)-pyridine scaffold, the development of specialized chemical biology probes is essential. These tools are designed to interact with and report on biological systems, enabling target identification, validation, and the study of drug-target engagement in a native cellular environment.

Future efforts should focus on creating a toolkit of probes based on the this compound core. This includes:

Photoaffinity Probes: These probes can be used to covalently label and subsequently identify binding partners from complex biological mixtures. By incorporating a photoreactive group, such as a diazirine, onto the scaffold, along with a "clickable" handle like an alkyne, researchers can perform photoaffinity labeling experiments. nih.gov Upon UV irradiation, the probe forms a covalent bond with its target protein(s). The alkyne handle then allows for the attachment of a reporter tag (e.g., biotin) via click chemistry, facilitating the enrichment and identification of target proteins by mass spectrometry. This approach can uncover both primary targets and potential off-targets, providing a comprehensive view of the compound's proteome-wide interactions.

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold can create powerful tools for bioimaging. These probes can be used to visualize the subcellular localization of the compound, monitor its uptake and distribution in living cells, and quantify drug-target interactions using techniques like fluorescence polarization or FRET. The design of such probes can draw inspiration from existing pyridine-based and thiazole-based fluorescent sensors, which have been successfully used to detect ions and for two-photon microscopy. nih.govnih.govmdpi.com For instance, a thiazolo[4,5-b]pyridine-based probe was developed for the selective detection of zinc ions in living cells and tissues. nih.gov

The development of these probes will be instrumental in elucidating the detailed molecular mechanisms of action for any drug candidates derived from this scaffold.

Table 1: Potential Chemical Biology Probes and Their Applications

Probe Type Functional Groups Application Reference
Photoaffinity Probe Photoreactive group (e.g., diazirine), Clickable handle (e.g., alkyne) Irreversible labeling and identification of direct protein targets and off-targets from cell lysates. nih.gov
Fluorescent Probe Fluorophore (e.g., BODIPY, rhodamine) Visualization of compound distribution in living cells, real-time monitoring of drug-target engagement. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and reducing costs. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, offering powerful new ways to design and optimize drug candidates based on the this compound scaffold.

Key applications of AI/ML in this context include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives. By training ML algorithms on existing data from related pyridine-thiazole compounds, these models can learn the relationship between chemical structure and activity. nih.gov This allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design entirely new molecules. nih.gov By learning from the chemical space around the this compound core, these models can generate novel structures with optimized properties, such as enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Structure-Based Design and Docking: While molecular docking is a standard computational technique, AI can enhance its predictive power. nih.govnih.gov Deep learning models can be trained to refine scoring functions, leading to more accurate predictions of binding affinity and pose. This is particularly valuable for optimizing the interactions between this compound derivatives and their protein targets, guiding the rational design of more effective inhibitors.

Table 2: AI and Machine Learning Techniques for Compound Optimization

AI/ML Technique Application Potential Outcome References
3D-QSAR Predict biological activity based on 3D chemical structure. Prioritize synthesis of compounds with high predicted potency and selectivity. nih.govnih.gov
Generative Models (GANs, RNNs) Design novel molecules with desired properties. Discovery of novel, patentable chemical matter with improved drug-like properties. nih.gov
Deep Learning Improve accuracy of docking scoring functions; predict ADME/Tox properties. More reliable virtual screening hits; early-stage deselection of compounds likely to fail. researchgate.netmdpi.com

Exploration of Novel Molecular Targets Based on Expanded Computational Insights

While many derivatives of the pyridine-thiazole scaffold are known to target protein kinases, the full range of their potential molecular targets remains largely unexplored. rsc.orgnih.gov Computational "target fishing" or "reverse docking" approaches offer a powerful means to identify new therapeutic opportunities for compounds based on the this compound structure.

Future research should leverage these computational methods to:

Perform In Silico Target Prediction: Algorithms can screen the structure of a small molecule against a large database of protein structures to predict potential binding partners. nih.gov Tools like PharmMapper and SystemsDock can generate a list of putative targets based on pharmacophore mapping or docking simulations, which can then be validated experimentally. researchgate.net This approach could reveal unexpected therapeutic applications for this scaffold beyond its known kinase inhibitory activity. For example, in silico studies on other triazole-based heterocycles have identified potential targets such as matrix metalloproteinase-13 (MMP13). researchgate.net

Guide Drug Repurposing: By identifying new targets for existing compounds based on this scaffold, computational methods can provide a strong rationale for drug repurposing. An existing compound that has already passed some stages of clinical development could be rapidly advanced for a new indication if a compelling new mechanism of action is discovered computationally and then validated experimentally.

Table 3: Computational Approaches for Novel Target Identification

Computational Approach Description Potential Insights References
Reverse Docking Docking a single ligand against a library of protein structures. Identification of a ranked list of potential protein targets for experimental validation. nih.govresearchgate.net
Pharmacophore Mapping Searching for proteins with binding sites that match the ligand's 3D pharmacophore. Discovery of novel targets that share binding features with known targets. nih.gov
Machine Learning-Based Prediction Using models trained on known drug-target interactions to predict new ones. Prediction of target profiles and potential for polypharmacology. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.